alpha-Oxopyridine-4-acetonitrile
Description
α-Oxopyridine-4-acetonitrile is a pyridine derivative characterized by an oxo (keto) group at the alpha position relative to a nitrile (-CN) functional group. Its structure features a pyridine ring substituted at the 4-position with an acetonitrile moiety bearing an adjacent carbonyl group. This compound belongs to the broader class of oxoalkanenitriles, which are recognized for their versatility in organic synthesis, particularly in constructing heterocyclic frameworks and coordinating with metal ions .
Properties
IUPAC Name |
pyridine-4-carbonyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-5-7(10)6-1-3-9-4-2-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKBMGXUJZHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225750 | |
| Record name | alpha-Oxopyridine-4-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74764-66-2 | |
| Record name | α-Oxo-4-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74764-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Oxopyridine-4-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074764662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Oxopyridine-4-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-oxopyridine-4-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | α-Oxopyridine-4-acetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F95VBT4949 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates.
Fusion Method: Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods: The industrial production of alpha-oxopyridine-4-acetonitrile typically involves large-scale cyanoacetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: Alpha-oxopyridine-4-acetonitrile can undergo condensation reactions with various reagents to form heterocyclic compounds.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the nitrile group, to form a variety of derivatives.
Common Reagents and Conditions:
Condensation Reactions: Typically involve reagents like aldehydes or ketones in the presence of a base or acid catalyst.
Substitution Reactions: Often require nucleophilic reagents and can be carried out under mild to moderate conditions.
Major Products:
Heterocyclic Compounds: Products of condensation reactions often include various heterocyclic structures, which are of significant interest in medicinal chemistry.
Substituted Derivatives: Substitution reactions yield a range of substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Analytical Chemistry
Separation Techniques:
One of the primary applications of alpha-Oxopyridine-4-acetonitrile is in analytical chemistry, specifically in high-performance liquid chromatography (HPLC). It can be effectively separated using a reverse phase HPLC method, which employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, making it a valuable tool in drug development and analysis .
| Technique | Description | Mobile Phase Components |
|---|---|---|
| HPLC | Reverse phase separation | Acetonitrile, Water, Phosphoric Acid |
Medicinal Chemistry
Pharmacological Potential:
this compound has been investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets, particularly in the realm of cancer research. Compounds with similar structures have shown promise as inhibitors in cancer pathways, which could pave the way for new therapeutic agents. The exploration of this compound's derivatives may lead to the discovery of novel drugs with enhanced efficacy and reduced side effects.
Materials Science
Synthesis of Functional Materials:
In materials science, this compound can serve as a precursor for synthesizing functional materials. Its ability to undergo various chemical transformations allows it to be incorporated into polymers or other composite materials that exhibit unique properties such as enhanced electrical conductivity or improved mechanical strength. Research into the polymerization processes involving this compound could yield materials suitable for applications in electronics or nanotechnology.
Case Studies and Research Findings
Several case studies have demonstrated the utility of this compound in practical applications:
-
Case Study 1: HPLC Method Development
A study focused on optimizing HPLC conditions for the separation of this compound highlighted the importance of particle size and mobile phase composition on separation efficiency. The results indicated that smaller particle columns significantly improved resolution and analysis time . -
Case Study 2: Pharmacological Screening
Research conducted on derivatives of this compound revealed promising anticancer activities in vitro. These derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation .
Mechanism of Action
The mechanism of action of alpha-oxopyridine-4-acetonitrile involves its reactivity at the nitrile and ketone groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the generation of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The reactivity and applications of α-oxopyridine-4-acetonitrile are influenced by the position of its oxo group and nitrile functionality. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
| Compound | Functional Groups | Key Structural Features |
|---|---|---|
| α-Oxopyridine-4-acetonitrile | Oxo (C=O) at alpha to nitrile | Pyridine ring at position 4; nitrile and oxo groups adjacent |
| 3-(4-Pyridyl)-3-oxopropanenitrile | Oxo (C=O) at beta to nitrile | Pyridine ring at position 4; oxo group separated by one carbon from nitrile |
| 4-Aminopyridine | Amino (-NH₂) at position 4 | Pyridine ring with amino substitution; no nitrile or oxo groups |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Ester (COO-) and tetramethylpiperidine | Saturated heterocycle with bulky substituents; unrelated to pyridine-nitril systems |
Table 2: Key Research Findings
Critical Discussion of Divergences and Overlaps
- Reactivity Differences: The alpha vs. beta positioning of the oxo group in pyridine-acetonitrile derivatives significantly alters reactivity. Beta-oxo compounds (e.g., 3-(4-pyridyl)-3-oxopropanenitrile) favor Knoevenagel condensations, while alpha-oxo systems may exhibit enhanced metal-binding due to proximity of functional groups .
- Pharmacological vs. Synthetic Roles: 4-Aminopyridine’s clinical success contrasts with the exploratory status of nitrile-oxo pyridines, which remain focused on preclinical antibacterial or catalytic applications.
- Structural Analog Limitations : Piperidine-based esters (e.g., ) lack the aromatic pyridine core, limiting direct comparisons but highlighting the diversity of N-heterocyclic compounds in industrial applications .
Biological Activity
Alpha-oxopyridine-4-acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a pyridine ring with an oxo group (C=O) and a cyano group (C≡N), contributing to its reactivity and solubility in biological systems. The presence of these functional groups enhances its interaction with various biological targets.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacteria and fungi. For instance, derivatives containing similar structural motifs have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| 2-Pyridone | Antifungal | Candida albicans |
| 3-Cyanopyridine | Antiviral | Influenza virus |
2. Antitumor Activity
This compound has shown promising results in cytotoxicity assays against various cancer cell lines. Studies have reported IC50 values indicating its potential as an antitumor agent.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HePG-2 (liver cancer) | 10.3 ± 0.81 | |
| HCT-116 (colon cancer) | 10.5 ± 0.89 | |
| MCF-7 (breast cancer) | 8.3 ± 0.25 |
In a comparative study, this compound exhibited cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil, indicating its potential utility in cancer therapy .
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as N-acylethanolamine acid amidase (NAAA), which plays a role in pain and inflammation .
- Induction of Apoptosis : In cancer cells, this compound can activate pro-apoptotic pathways while inhibiting anti-apoptotic factors like Bcl-2, leading to increased apoptosis in tumor cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of alpha-oxopyridine derivatives against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below the clinically relevant thresholds, suggesting their potential as therapeutic agents for treating resistant infections.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HePG-2 and MCF-7. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics, indicating its potential for further development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
